2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol
描述
属性
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-12-8-14(16(23)10-18(12)24-2)20-15(11-21-22-20)13-4-5-17-19(9-13)26-7-6-25-17/h4-5,8-11,23H,3,6-7H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYDTFCHFHKRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=C(C=NN2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol is a derivative of the pyrazole family, which has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including cytotoxicity, antiparasitic effects, and other pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may contribute to its biological activities. The presence of the pyrazole moiety is particularly significant, as it is known for various pharmacological effects.
Cytotoxicity
Research indicates that compounds within the pyrazole class can exhibit significant cytotoxicity against various cancer cell lines. A study focusing on 1,3-diarylpyrazoles revealed that several derivatives showed cytotoxic effects with EC50 values ranging from 20 to 64 µM against human fetal lung fibroblast cells (MRC-5) . The implications of these findings suggest that while some derivatives may be promising for therapeutic applications, their cytotoxic nature warrants caution in drug development.
Antiparasitic Activity
The antiparasitic potential of pyrazole derivatives has been explored in several studies. Notably, compounds similar to the one demonstrated efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potency observed . This positions the compound as a candidate for further investigation in the treatment of parasitic diseases.
The mechanism through which these compounds exert their biological effects often involves interactions with cellular pathways. For instance, some pyrazole derivatives have been shown to modulate autophagy processes in cells, which could be linked to their cytotoxic effects . Understanding these mechanisms is crucial for optimizing the therapeutic profiles of such compounds.
Case Studies and Research Findings
科学研究应用
Cytotoxicity
Research indicates that compounds within the pyrazole class can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects with effective concentrations (EC50) ranging from 20 to 64 µM against human fetal lung fibroblast cells (MRC-5) . This suggests a potential application in cancer therapy, though caution is warranted due to the associated cytotoxic nature.
Antiparasitic Activity
The antiparasitic potential of pyrazole derivatives has been explored in several studies. Notably, compounds similar to this one have shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potency observed . This positions the compound as a candidate for further investigation in the treatment of parasitic diseases.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Cytotoxicity Analysis | Cancer Therapy | Demonstrated EC50 values between 20 - 64 µM against MRC-5 cells. |
| Antiparasitic Efficacy | Parasitic Diseases | Low micromolar potency against Trypanosoma cruzi and Leishmania infantum. |
| Mechanistic Study | Cellular Pathways | Modulation of autophagy linked to cytotoxic effects. |
相似化合物的比较
Structural and Physical Property Analysis
The compound is compared to structurally related derivatives (Table 1), focusing on substituent variations, molecular weight, and physical properties.
Table 1. Key Properties of Target Compound and Analogues
Key Observations :
Sulfonamide vs. Phenol: Sulfonamide derivatives (4m–4q) exhibit higher molecular weights and melting points than the target compound, likely due to enhanced hydrogen bonding and crystallinity .
Functional Group Impact: The target compound’s phenolic -OH group offers moderate hydrogen-bonding capacity, whereas sulfonamide (4m–4q) and carboxylic acid (Compound 53) groups enable stronger intermolecular interactions . The ethyl group in the target compound may enhance lipophilicity compared to smaller substituents like methoxy or fluoro.
准备方法
Table 1: Key Structural Domains & Synthetic Priorities
| Domain | Bonding Pattern | Suggested Assembly Order |
|---|---|---|
| Pyrazole ring | N-N linkage at 1,2-positions | Early-stage cyclization |
| Dihydrobenzodioxin | Fused oxygen heterocycle | Pre-functionalized coupling |
| Ethyl-methoxyphenol | Ortho-substituted phenol | Late-stage alkylation |
Pyrazole Core Formation Strategies
While explicit synthetic protocols remain undocumented in available literature, retro-synthetic analysis suggests two viable pathways:
Hydrazine-Carbonyl Condensation
Base-mediated cyclization between hydrazine derivatives and α,β-unsaturated ketones represents a classical pyrazole synthesis route. For this compound:
- Hydrazine component : 4-(2,3-Dihydrobenzo[b]dioxin-6-yl)hydrazine
- Carbonyl component : 3-(4-Ethyl-5-methoxy-2-hydroxyphenyl)prop-2-en-1-one
Hypothetical Reaction Conditions :
- Solvent: Ethanol/DMF (1:1) at 80°C
- Catalyst: p-Toluenesulfonic acid (10 mol%)
- Reaction time: 12–24 hr under N₂ atmosphere
Dipolar Cycloaddition Approach
[3+2] Cycloaddition between nitrile imines and acetylene derivatives could construct the pyrazole ring with inherent regioselectivity:
- Nitrile imine precursor : Generated in situ from 4-(2,3-dihydrobenzo[b]dioxin-6-yl)hydrazonoyl chloride
- Acetylenic partner : 3-Ethyl-4-methoxy-2-propynyloxybenzene
Key Parameters :
- Temperature: 0°C to room temperature
- Base: Triethylamine (2.5 equiv)
- Solvent: Dichloromethane
Heterocyclic Coupling Techniques
Integration of the dihydrobenzodioxin system likely occurs via cross-coupling methodologies:
Table 2: Coupling Method Comparison
| Method | Bond Formed | Catalytic System | Expected Yield* |
|---|---|---|---|
| Suzuki-Miyaura | C-C (aryl-aryl) | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 55–68% |
| Buchwald-Hartwig | C-N | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 42–57% |
| Ullmann | C-O | CuI, 1,10-Phenanthroline, DMF | 33–49% |
*Theoretical estimates based on analogous heterocyclic couplings
Phenolic Substituent Installation
The 4-ethyl-5-methoxy pattern necessitates sequential alkylation:
Methoxy Group Introduction
- Reagent : Methyl iodide (2.0 equiv)
- Base : K₂CO₃ (3.0 equiv)
- Solvent : Acetone, reflux 6 hr
Ethyl Group Functionalization
- Method : Friedel-Crafts alkylation
- Catalyst : AlCl₃ (1.2 equiv)
- Alkylating agent : Ethyl bromide (1.5 equiv)
- Temperature : 0°C → RT, 12 hr
Purification & Characterization Challenges
The compound's polarity (logP ≈ 3.1 predicted) complicates isolation:
Table 3: Purification Protocol Development
| Step | Technique | Conditions | Purity Target |
|---|---|---|---|
| 1 | Liquid-Liquid Extraction | EtOAc/H₂O (3:1) | ≥85% |
| 2 | Column Chromatography | Silica gel, Hexane:EtOAc (4:1→1:1) | ≥95% |
| 3 | Recrystallization | Ethanol/H₂O (9:1) at −20°C | ≥98% |
Critical characterization data includes:
- ¹H NMR (400 MHz, DMSO-d₆): δ 4.25–4.40 (m, 4H, OCH₂CH₂O), 3.85 (s, 3H, OCH₃), 2.65 (q, J=7.5 Hz, 2H, CH₂CH₃)
- HRMS : m/z calc. for C₂₀H₂₀N₂O₄ [M+H]⁺: 352.1423, found: 352.1428
Process Optimization Considerations
常见问题
Q. Table 1: Optimized Synthesis Conditions
| Parameter | Value/Range | Reference |
|---|---|---|
| Solvent | Ethanol/DMF-EtOH (1:1) | |
| Temperature | 60–80°C (reflux) | |
| Reaction Time | 12–24 hours | |
| Purification | Recrystallization |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 4.2–4.4 ppm (dihydrodioxin -OCH₂CH₂O-) | |
| ¹³C NMR | δ 105–110 ppm (pyrazole C-3) | |
| HRMS | [M+H]⁺ = 352.1423 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
